N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzamide
Description
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-17-9-11-19(12-10-17)23(26)24-20-14-13-18-6-5-15-25(22(18)16-20)29(27,28)21-7-3-2-4-8-21/h2-4,7-14,16H,5-6,15H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHSMMMHAWPREP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzamide typically involves multi-step organic reactions. One common method involves the initial formation of the quinoline ring system, followed by the introduction of the benzenesulfonyl group. The final step includes the attachment of the 4-methylbenzamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound readily available for various applications .
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the benzenesulfonyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring or the benzenesulfonyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to fully understand its mechanism .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The compound is compared to two analogs (Table 1):
Table 1: Structural Comparison of Tetrahydroquinoline Derivatives
Key Observations:
The 4-methylbenzamide substituent is less sterically hindered than the 4-tert-butylbenzamide in the analog, which may influence binding affinity in biological systems. The pyrrolodin-2-one substituent in introduces a lactam ring, enabling hydrogen bonding and conformational rigidity .
Molecular Weight and Solubility :
Spectroscopic and Stereochemical Considerations
- Spectroscopy: The benzenesulfonyl group in the main compound would exhibit strong IR absorption at 1170–1300 cm⁻¹ (S=O asymmetric stretching) and 1320–1440 cm⁻¹ (S=O symmetric stretching), distinct from the ketone carbonyl (~1700 cm⁻¹) in the isobutyryl analog . NMR analysis of the tetrahydroquinoline core would show characteristic signals for the fused aromatic system (δ 6.5–7.5 ppm for protons) and the sulfonyl group (deshielded adjacent protons) .
- The main compound’s benzenesulfonyl group may restrict rotational freedom, reducing isomer complexity compared to the pyrrolodin-2-one analog.
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 452.5 g/mol
- CAS Number : 946298-47-1
The presence of the benzenesulfonyl group and the tetrahydroquinoline moiety suggests potential interactions with biological targets, making it a candidate for various therapeutic applications.
Antimicrobial Activity
Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial properties. The sulfonamide moiety is known for its role in various antibiotics, particularly in inhibiting bacterial folic acid synthesis. Studies have shown that derivatives of sulfonamides can be effective against a range of bacteria, including both Gram-positive and Gram-negative strains .
Antitumor Effects
The tetrahydroquinoline structure is associated with several pharmacological activities, including antitumor effects. Compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, such as cell cycle arrest and modulation of signaling pathways .
Central Nervous System Activity
Given the structural similarity to other CNS-active drugs, there is potential for this compound to exhibit neuroprotective effects or influence neurotransmitter systems. The tetrahydroquinoline framework has been linked to dopaminergic and serotonergic activity in previous studies.
Case Studies and Research Findings
-
Antimicrobial Study :
A study published in Applied Organometallic Chemistry highlighted the antimicrobial efficacy of sulfonamide derivatives, demonstrating that modifications to the sulfonamide group can enhance activity against resistant bacterial strains. The study suggested that introducing different aromatic groups can improve solubility and bioavailability . -
Antitumor Activity :
In a research article from Medicinal Chemistry, derivatives similar to this compound were tested against various cancer cell lines. Results indicated significant cytotoxicity with IC50 values in the micromolar range, suggesting a promising avenue for further development as an anticancer agent . -
Neuropharmacological Effects :
A review on tetrahydroquinoline derivatives noted their potential neuroprotective properties. Compounds exhibiting similar structural motifs were shown to modulate neurotransmitter release and demonstrate protective effects against neurodegenerative conditions.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
-
Formation of the Tetrahydroquinoline Core :
- Start with 3,4-dihydro-2H-quinoline.
- React with benzenesulfonyl chloride under basic conditions to form the sulfonamide intermediate.
-
Introduction of the Benzamide Moiety :
- The sulfonamide intermediate is reacted with 4-methylbenzoyl chloride to yield the final product.
This synthetic route highlights the versatility of the compound's structure and its potential for further derivatization.
Q & A
Q. What synthetic methodologies are effective for preparing N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzamide?
The compound can be synthesized via multi-component imino Diels-Alder cycloaddition, a method validated for structurally similar tetrahydroquinoline derivatives. Key steps include:
- Condensation of aniline derivatives with aldehydes and dienophiles to form the tetrahydroquinoline core .
- Sulfonylation at the 1-position using benzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in THF) .
- Introduction of the 4-methylbenzamide group via amide coupling (e.g., HATU/DIPEA activation) . Purification via column chromatography and recrystallization yields >95% purity, confirmed by HPLC .
Q. How can the structural integrity and purity of this compound be confirmed post-synthesis?
- Spectral Analysis :
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Enzyme Inhibition : Test against RORγ/α (retinoic acid receptor-related orphan receptors) using fluorescence polarization assays, as structurally related sulfonamide-tetrahydroquinoline compounds show IC₅₀ values of 1–500 nM .
- Anti-inflammatory Activity : Measure NO production in LPS-stimulated RAW 264.7 macrophages, a model used for analogs like MPQP (IC₅₀ ~10 µM) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s RORγ inverse agonist activity?
- Modifications :
- Core Rigidity : Introduce sp³-hybridized carbons (e.g., piperidine rings) to enhance binding pocket complementarity, as seen in SR1555 (IC₅₀ = 1.5 µM) .
- Substituent Effects : Replace 4-methylbenzamide with electron-withdrawing groups (e.g., -CF₃), which improved potency in analogs (EC₅₀ = 6 nM) .
Q. What crystallographic techniques resolve stereochemical ambiguities in this compound’s synthesis?
- X-ray Crystallography : Determine endo/exo configurations of cycloaddition intermediates. For example, a related tetrahydroquinoline derivative showed di-equatorial C-2/C-4 substituents (endo-adduct) via single-crystal analysis (space group P1, R-factor = 0.098) .
- Torsion Angle Analysis : Quantify rotational barriers of the benzenesulfonyl group (e.g., 3.5–31.1° in analogs), influencing receptor binding .
Q. How do solvent and reaction conditions impact the yield of amide coupling steps?
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, CH₃CN) improve coupling efficiency (yields ~70–80%) compared to THF (~60%) .
- Catalyst Screening : HATU outperforms EDCl/HOBt in amide bond formation (e.g., 72.6% yield vs. 60.6% for similar compounds) .
- Temperature Control : Reactions at 0°C reduce epimerization during salt formation (e.g., dihydrochloride derivatives) .
Q. What mechanistic insights can be gained from kinetic studies of its NOS inhibition?
- Assay Design : Use recombinant human iNOS/eNOS/nNOS expressed in Sf9 cells with ³H-arginine to quantify NO synthesis .
- Data Interpretation : Competitive inhibition (Ki < 1 µM) suggests direct binding to the oxygenase domain, analogous to tetrahydrobiopterin competitors .
Contradictions and Validation
- Stereochemical Outcomes : reports diastereomer formation via imino Diels-Alder, while emphasizes crystallography for unambiguous assignment. Researchers must cross-validate spectral data (NOESY, X-ray) to avoid misassignment .
- Biological Potency : IC₅₀ values for RORγ inverse agonists vary widely (1 nM–15 µM) depending on substituent placement. Contextualize activity using standardized assays (e.g., TR-FRET vs. FP) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
